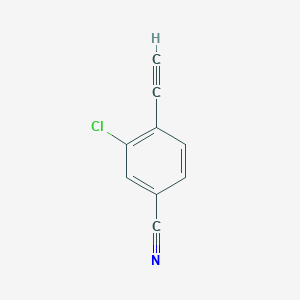

3-Chloro-4-ethynylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

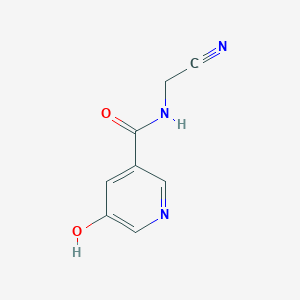

3-Chloro-4-ethynylbenzonitrile is a chemical compound with the molecular formula C9H4ClN . It is used as a synthetic fragment and as a test compound for cross-coupling reactions . It is also involved in the study of hydrogen bond formation in multifunctional molecules due to the presence of four hydrogen bonding sites .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom substituted at the 3rd position and an ethynyl group (-C≡CH) at the 4th position . The nitrile group (-C≡N) is attached to the benzene ring .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.59 . The predicted density is 1.25±0.1 g/cm3 . The predicted melting point is 138-140 °C and the predicted boiling point is 250.8±30.0 °C .Applications De Recherche Scientifique

Gas Sensing Applications

One of the notable applications of compounds related to 3-Chloro-4-ethynylbenzonitrile is in gas sensing. Ethynylated-thiourea derivatives, including those with structural similarities to this compound, have been successfully designed and synthesized for use in carbon dioxide (CO2) gas sensors. These sensors operate at room temperature and have shown significant response to varying concentrations of CO2. Their utility stems from their stable sensing response and good regeneration properties, making them effective for repeated use in detecting CO2 levels (Daud, Wahid, & Khairul, 2019).

Molecular and Structural Analysis

Another area of interest is the structural and molecular analysis of similar compounds. For instance, vibrational analysis of 4-chloro-3-nitrobenzonitrile, a compound with some resemblance to this compound, provides insights into its molecular structure and behavior. Advanced techniques like Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy have been employed for this purpose, offering a deeper understanding of the molecular vibrations and geometric parameters (Sert, Çırak, & Ucun, 2013).

Organic Semiconductor Material Research

Compounds structurally related to this compound have been explored in the realm of organic semiconductor materials. Specifically, ethynylated-thiourea derivatives have been synthesized and characterized for their potential in chemiresistive CO2 sensing. These studies contribute to the understanding of molecular characteristics crucial for sensing applications, particularly in relation to carbon dioxide detection (Daud, Khairul, & Wahid, 2018).

Optical and Photovoltaic Properties

The optical and photovoltaic properties of related compounds have been a subject of research as well. For example, studies on quinoline derivatives, which may share some structural features with this compound, have shed light on their potential in fabricating organic-inorganic photodiodes. These findings are significant for the development of new materials in solar energy and photovoltaic technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

3-chloro-4-ethynylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYSIRVQKGAIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2900241.png)

![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)

![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)

![N-(4-fluorobenzyl)-3-isobutyl-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2900250.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900259.png)